
2-Chloro-5-fluoro-3-methylquinoxaline
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Overview
Description
2-Chloro-5-fluoro-3-methylquinoxaline (C₉H₅ClFN₂; molecular weight ≈ 198.6 g/mol) is a halogenated quinoxaline derivative characterized by a chloro substituent at position 2, a fluoro group at position 5, and a methyl group at position 2. Quinoxalines are nitrogen-containing heterocyclic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen and alkyl groups on the quinoxaline core enhances electronic and steric properties, influencing reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-methylquinoxaline with fluorinating agents under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts and green chemistry principles is often emphasized to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-3-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different quinoxaline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
2-Chloro-5-fluoro-3-methylquinoxaline serves as a valuable scaffold in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various diseases. Research indicates that derivatives of this compound exhibit promising activities, including:
- Anticonvulsant Activity: Studies have shown that certain derivatives can inhibit specific receptor types, particularly serotonin receptors, which are implicated in seizure disorders.
- Antimicrobial Properties: The compound has demonstrated efficacy against various bacterial strains, making it a candidate for antibiotic development.
Case Study: Antiplasmodial Activity
A notable study focused on quinoxaline derivatives, including this compound, evaluated their effectiveness against the multi-resistant K1 strain of Plasmodium falciparum. One derivative showed an EC50 value of 0.3 µM with a selectivity index of 175, indicating its potential as an antimalarial agent without significant cytotoxicity to human hepatocytes .
Anticancer Research
Research has highlighted the anticancer properties of quinoxaline derivatives. For instance:
- Selective Targeting: A series of compounds derived from the quinoxaline backbone exhibited selective antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7). Some compounds displayed IC50 values ranging from 1.9 to 7.52 µg/mL, suggesting their potential as effective cancer therapeutics .
Mechanism of Action:
The mechanism by which these compounds exert their effects appears to involve targeting specific cellular pathways associated with cancer cell proliferation and survival. The presence of substituents like sulfur in the side chains may enhance binding affinity to target sites within cancer cells .
Antimicrobial Applications
The compound has also been investigated for its antibacterial properties. It has shown enhanced activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential use in treating bacterial infections .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of quinoxaline derivatives has provided insights into how modifications at various positions affect biological activity:
Compound | Position | Modification | Biological Activity |
---|---|---|---|
This compound | 2 | Chlorine | Antimicrobial, Anticonvulsant |
3-Fluoromethylquinoxaline | 3 | Fluoromethyl | Enhanced anticancer activity |
6-Methylquinoxaline | 6 | Methyl | Reduced antimicrobial properties |
This table illustrates how specific substitutions can lead to varying degrees of biological activity, emphasizing the importance of chemical structure in drug design.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-methylquinoxaline involves its interaction with specific molecular targets. It can inhibit the activity of enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares 2-Chloro-5-fluoro-3-methylquinoxaline with three structurally related quinoxalines:
Key Observations:
- Steric Influence: The methyl group at C3 provides moderate steric hindrance, which may improve metabolic stability compared to the dichloro analog (2,3-dichloro-5-fluoroquinoxaline) .
Biological Activity
2-Chloro-5-fluoro-3-methylquinoxaline is a fluorinated quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will detail the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a quinoxaline core with chlorine and fluorine substituents. This structural configuration is significant for its biological activity as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study on 3-methylquinoxaline derivatives demonstrated their effectiveness as VEGFR-2 inhibitors, which are crucial in cancer progression. The synthesized compounds exhibited promising cytotoxic activities against various human cancer cell lines, including HepG2 and MCF-7, with IC50 values ranging from 2.1 to 9.8 µM compared to the reference drug sorafenib (IC50 = 3.4 µM) .
Table 1: Cytotoxicity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
11e | MCF-7 | 2.1 |
12e | HepG2 | 9.8 |
Sorafenib | MCF-7 | 3.4 |
Sorafenib | HepG2 | 2.2 |
The compound 11e was particularly noted for its ability to induce apoptosis in cancer cells by increasing the levels of pro-apoptotic factors like caspase-3 and caspase-9 while decreasing anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have also been a focus of research. In one study, compounds similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed effective inhibition zones, indicating strong antimicrobial effects .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Bacteria Tested | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 | |
P. aeruginosa | 14 | |
Staphylococcus aureus | 16 |
The mechanism of action for this compound is believed to involve interactions with various molecular targets through hydrogen bonding and hydrophobic interactions due to its fluorinated structure. These interactions enhance the binding affinity to target proteins or enzymes, contributing to its biological efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of quinoxaline derivatives is essential for optimizing their biological activity. Research indicates that modifications in the molecular structure can significantly affect their anticancer and antimicrobial properties. For example, the presence of halogen atoms (like chlorine and fluorine) has been associated with improved potency against specific cancer cell lines .
Case Studies
- Anticancer Properties : A recent study synthesized various quinoxaline derivatives, including this compound, which were evaluated for their anticancer properties against multiple cell lines. The results indicated that these compounds could effectively inhibit cancer cell growth and induce apoptosis through specific signaling pathways .
- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of quinoxalines, showing that derivatives like this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential application in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-5-fluoro-3-methylquinoxaline, and how can reaction yields be improved?
Methodological Answer: The synthesis of halogenated quinoxalines typically involves cyclocondensation of o-phenylenediamine derivatives with α-keto acids or their equivalents. For this compound, a stepwise approach is recommended:
Precursor preparation : Start with 4-fluoro-3-methylaniline, followed by nitration to introduce a nitro group at the 5-position.
Chlorination : Use phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce the chloro substituent at the 2-position .
Cyclization : React the chlorinated intermediate with glyoxal or ethyl glyoxalate under reflux in acetic acid.
Yield optimization : Monitor reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for amine:glyoxal). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) to reduce side products .
Table 1: Comparison of Chlorination Agents
Agent | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
PCl₅ | 78 | 95 | 6 |
SOCl₂ | 85 | 92 | 4 |
Cl₂ gas | 70 | 90 | 8 |
Q. What purification techniques are recommended for isolating high-purity this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) as the solvent system. Cool the solution to 4°C for slow crystallization, achieving >98% purity.
- Column Chromatography : Employ silica gel (60–120 mesh) with a gradient eluent (hexane → ethyl acetate). Monitor fractions via TLC (Rf = 0.4 in 3:7 ethyl acetate/hexane).
- Safety Note : Handle chlorinated intermediates in a fume hood with nitrile gloves and eye protection to avoid dermal exposure .
Q. Which spectroscopic methods are most effective for characterizing structural features like the chloro-fluoro substitution pattern?
Methodological Answer:
- ¹H/¹³C NMR : Identify methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.8–8.2 ppm). Fluorine coupling (³J_F-H ≈ 8–10 Hz) confirms the 5-fluoro position.
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks at m/z 215.03 (calculated for C₁₀H₇ClFN₂).
- X-ray Crystallography : Resolve regiochemistry of substituents; compare with CCDC reference 1983315 for analogous quinoxaline structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for quinoxaline derivatives?
Methodological Answer:
- Systematic Review Framework :
- Standardize assays : Compare data using consistent protocols (e.g., MIC values for antimicrobial activity).
- Control variables : Account for solvent effects (DMSO vs. water) and cell line specificity.
- Meta-analysis : Aggregate results from ≥5 independent studies, applying statistical tools (e.g., ANOVA) to identify outliers.
- Case Study : For conflicting cytotoxicity reports, validate results via dose-response curves (IC₅₀) in triplicate, ensuring pH and temperature stability during experiments .
Q. What experimental strategies mitigate decomposition of halogenated quinoxalines under acidic/basic conditions?
Methodological Answer:
- Stability Testing :
- pH screening : Expose the compound to buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water).
- Protective groups : Introduce tert-butoxycarbonyl (Boc) groups at reactive NH sites during synthesis.
- Findings : Decomposition peaks at pH <3 (hydrolysis of chloro substituent) and pH >10 (demethylation). Store compounds in anhydrous DMSO at –20°C to prolong shelf life .
Table 2: Stability Under Accelerated Conditions
Condition | Degradation (%) | Major Byproduct |
---|---|---|
pH 2, 37°C, 24h | 45 | 5-Fluoro-3-methylquinoxaline |
pH 10, 37°C, 24h | 30 | 2-Hydroxy derivative |
Q. What mechanistic insights guide regioselective functionalization of the quinoxaline core?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) :
- Chloro/fluoro groups act as meta-directors, favoring substitution at positions 5 and 2.
- Methyl groups enhance electron density at adjacent positions, enabling Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura at position 3).
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict reaction sites. Compare with experimental results from analogous compounds like 2-Chlorodibenzoquinoxaline .
Properties
Molecular Formula |
C9H6ClFN2 |
---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3-methylquinoxaline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-9(10)13-7-4-2-3-6(11)8(7)12-5/h2-4H,1H3 |
InChI Key |
NTDVYJLCULXSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC=C(C2=N1)F)Cl |
Origin of Product |
United States |
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